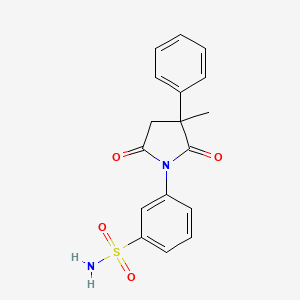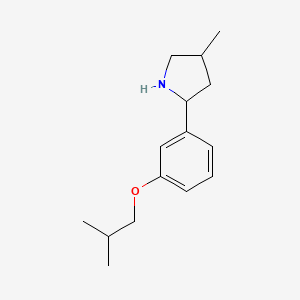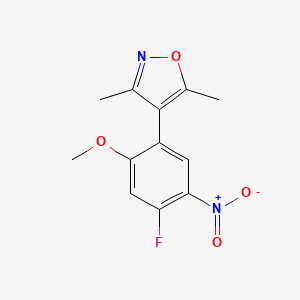
3-(2-chlorophenyl)-4-nitro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chlorophenyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base to form 2-chloro-β-nitrostyrene. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic conditions to yield the target compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-4-nitro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Cyclization: Acidic or basic catalysts, solvents like toluene or dichloromethane
Major Products Formed
Reduction: 3-(2-chlorophenyl)-4-amino-1H-pyrrole
Substitution: Various substituted pyrrole derivatives
Cyclization: Complex heterocyclic compounds
科学的研究の応用
3-(2-chlorophenyl)-4-nitro-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-4-amino-1H-pyrrole: A reduced form of the target compound with different biological activities.
3-(2-chlorophenyl)-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-nitro-1H-pyrrole: Lacks the 2-chlorophenyl group, affecting its overall properties and uses.
Uniqueness
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is unique due to the presence of both the 2-chlorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87388-45-2 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-4-2-1-3-7(9)8-5-12-6-10(8)13(14)15/h1-6,12H |
InChIキー |
WWRJQRZVKPRYFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


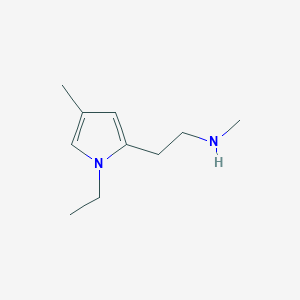
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
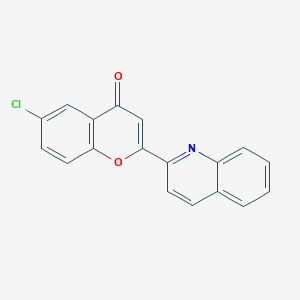

![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
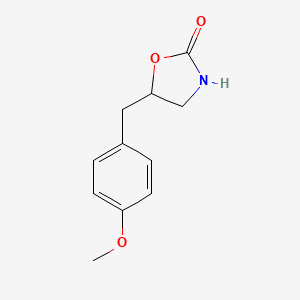
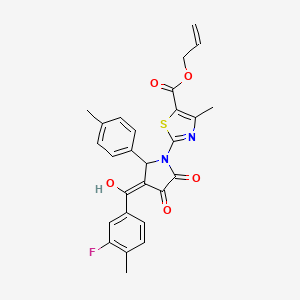
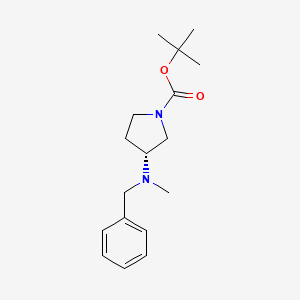

![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
